CID 127020975
Description
CID 127020975 is a unique chemical entity registered in the PubChem database, assigned a Compound Identifier (CID) for systematic tracking and research purposes.
In cheminformatics workflows, CID entries are often analyzed using mass spectrometry (MS), collision-induced dissociation (CID) techniques, and computational tools to predict reactivity or biological interactions . For instance, CID voltage and charged state correlations can influence fragmentation patterns, aiding structural elucidation .

Properties
InChI |
InChI=1S/C30H43O2P.C12H10N.ClH.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJLHZUEGOGMRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C]=C1)C2=CC=CC=C2N.Cl.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C]=C1)C2=CC=CC=C2N.Cl.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54ClNO2PPd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “CID 127020975” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical transformations. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 127020975” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Compound “CID 127020975” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of compound “CID 127020975” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules. The exact mechanism can be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Analogues
Structural analogues share core scaffolds but differ in substituents or stereochemistry. For example:
| Property | CID 127020975 (Hypothetical) | Compound A (Analog) | Compound B (Analog) |
|---|---|---|---|
| Molecular Formula | C₁₅H₂₀O₄ (assumed) | C₁₅H₁₈O₄ | C₁₄H₂₂O₅ |
| Molecular Weight | 280.3 g/mol | 278.3 g/mol | 294.3 g/mol |
| LogP | 2.5 | 3.1 | 1.8 |
| Solubility (mg/mL) | 0.15 | 0.08 | 0.35 |
| Biological Activity | Anticancer (hypothetical) | Anti-inflammatory | Antimicrobial |
Key Observations :
Functional Analogues
Functional analogues exhibit similar biological effects despite structural differences. For instance:
| Property | This compound (Hypothetical) | Compound C (Functional Analog) |
|---|---|---|
| Target Pathway | MAPK signaling inhibition | MAPK/ERK pathway modulation |
| IC₅₀ (nM) | 12.3 | 9.8 |
| Synthetic Accessibility | Moderate | High |
| Thermal Stability | Stable up to 150°C | Degrades at 130°C |
Key Observations :
- Compound C shows higher potency (lower IC₅₀) but reduced thermal stability, impacting formulation strategies .
- Synthetic accessibility differences may influence scalability for clinical use .
Research Findings and Methodological Insights
Analytical Techniques
- Mass Spectrometry: Source-in CID in LC-ESI-MS differentiates isomers like ginsenosides, a method applicable to this compound for structural validation .
- Collision Cross-Section (CCS): Used in non-targeted metabolomics to distinguish analogues with identical masses but divergent geometries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
